![molecular formula C20H21N3O4S B2959766 N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide CAS No. 865173-62-2](/img/structure/B2959766.png)

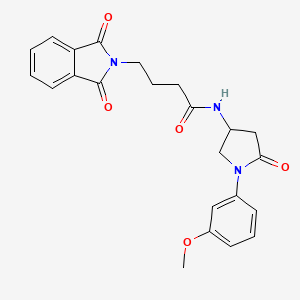

N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzo[d]thiazol, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are often used in the synthesis of semiconductors for plastic electronics .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiazolo[5,4-d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Applications De Recherche Scientifique

Thiazolides as Anti-Infective Agents

Thiazolides, including nitazoxanide and its derivatives, exhibit a wide spectrum of activities against a range of pathogens, including helminths, protozoa, enteric bacteria, and viruses. Their mechanism of action involves multiple pathways, including the reduction of the nitro group into a toxic intermediate for microaerophilic bacteria and parasites, and triggering apoptosis in proliferating mammalian cells, which may explain their effectiveness against intracellular pathogens (Hemphill, Müller, & Müller, 2012).

Antimicrobial and Anticancer Potentials

A novel series of 4-thiazolidinone derivatives demonstrated in vitro antimicrobial and anticancer potentials, highlighting the importance of structural modifications in enhancing activity. For example, specific derivatives showed significant antimicrobial and anticancer activities, underscoring the potential of thiazolide compounds in developing new treatments (Deep et al., 2016).

Interaction with Intracellular Targets

Research on Giardia lamblia revealed that nitazoxanide and other thiazolides interact with specific intracellular targets, such as nitroreductase, indicating a mechanism of action that involves inhibition of enzymes critical to the survival of pathogens (Müller et al., 2007).

Effects on Proliferating Cells

Studies on the structure-function relationship of thiazolides investigated their effects on proliferating mammalian cells and protozoan parasites, revealing that modifications to the thiazolide structure can significantly impact their biological activity. These modifications could lead to the development of thiazolides as anticancer agents, in addition to their antimicrobial properties (Brockmann et al., 2014).

Broad-Spectrum Antiviral Activities

Thiazolides, particularly nitazoxanide, have been shown to inhibit hepatitis B virus replication, indicating their potential as broad-spectrum antiviral agents. Structural modifications to the thiazolide backbone can enhance selectivity and potency against specific viral targets (Stachulski et al., 2011).

Mécanisme D'action

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its targets in a way that alters their normal function, leading to changes in cellular processes. More detailed studies are required to elucidate the precise mechanisms involved .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target sites of action in the body .

Result of Action

The molecular and cellular effects of this compound’s action are not yet fully understood. It is likely that its effects are multifaceted, given the complexity of biological systems. More research is needed to elucidate these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions .

Propriétés

IUPAC Name |

N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-2-27-13-12-22-17-10-9-16(23(25)26)14-18(17)28-20(22)21-19(24)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,2,8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYKXXKJAUUHQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959690.png)

![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2959691.png)

![ETHYL N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]CARBAMATE](/img/structure/B2959692.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2959698.png)

![N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2959699.png)

![N-{3-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2959701.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2959704.png)